Cas no 1806437-77-3 (Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate)

Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate
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- インチ: 1S/C13H13F2NO2/c1-2-18-13(17)11-6-5-10(12(14)15)8-9(11)4-3-7-16/h5-6,8,12H,2-4H2,1H3
- InChIKey: XCAMYFFLYPZUGW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(=O)OCC)=C(C=1)CCC#N)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 324
- トポロジー分子極性表面積: 50.1
- XLogP3: 2.7
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015003440-500mg |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate |
1806437-77-3 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
Alichem | A015003440-1g |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate |
1806437-77-3 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015003440-250mg |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate |
1806437-77-3 | 97% | 250mg |
489.60 USD | 2021-06-21 |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate 関連文献
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoateに関する追加情報
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate: A Comprehensive Overview
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate, with the CAS number 1806437-77-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound is a derivative of benzoic acid, featuring a cyanoethyl group at the 2-position and a difluoromethyl group at the 4-position. The ethyl ester functionality further enhances its reactivity and solubility, making it a valuable molecule in various chemical and pharmaceutical contexts.
The benzoate moiety in Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate serves as a foundational structure for numerous synthetic transformations. The presence of the cyanoethyl group introduces electron-withdrawing effects, which can influence the compound's reactivity in nucleophilic or electrophilic reactions. Similarly, the difluoromethyl substituent adds fluorine's unique electronic properties, enhancing the molecule's stability and bioavailability. These features make Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate an attractive candidate for drug design, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, its ability to undergo Suzuki coupling reactions has been leveraged to synthesize complex heterocyclic compounds with anti-inflammatory and anticancer properties. Additionally, the compound's fluorinated substituent has been shown to enhance its lipophilicity, making it more suitable for targeting specific biological pathways.
In the field of materials science, Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate has been investigated as a precursor for generating functional polymers and nanoparticles. Its ester group facilitates polymerization reactions, while the cyano and difluoromethyl groups contribute to the resulting material's mechanical and thermal properties. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining high yields.
The synthesis of Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and esterification. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling have further optimized these processes, enabling faster production cycles and higher purity levels. These improvements have made the compound more accessible for both academic research and industrial applications.
From an environmental perspective, Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate exhibits favorable biodegradation characteristics under controlled conditions. Studies have shown that its fluorinated substituent does not significantly impede microbial degradation, aligning with global efforts to develop eco-friendly chemical products. This attribute is particularly important for its use in agrochemicals and personal care products where environmental safety is a priority.
In conclusion, Ethyl 2-(2-cyanoethyl)-4-(difluorom methyl)benzoate (CAS No: 1806437-77-3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structural features, combined with cutting-edge synthetic methodologies and sustainability considerations, position it as a key player in modern chemical innovation. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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